molecular formula C6H3BrFN3 B2802982 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256822-80-6

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine

Cat. No. B2802982
CAS RN: 1256822-80-6
M. Wt: 216.013
InChI Key: QKRFTNZERDLUQL-UHFFFAOYSA-N
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Description

“3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives were evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Scientific Research Applications

Synthesis of Derivatives

The compound is used in the synthesis of its derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . This allows for the creation of a wide range of compounds with potentially different properties and applications .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, which include “3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine”, have been extensively studied for their biomedical applications . Their close similarity with the purine bases adenine and guanine has attracted the interest of medicinal chemists .

Drug Development

The compound is used in the development of new drugs . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . This highlights the importance of these compounds in the field of drug development .

Synthesis of Key Intermediates

“3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine” is used in the synthesis of key intermediates for the preparation of other compounds . For example, it is used in the synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate for the preparation of vericiguat .

Research in Synthetic Strategies

The compound is used in research to develop new synthetic strategies . This research can lead to more efficient and cost-effective methods for the production of this compound and its derivatives .

Study of Substitution Patterns

The compound is used in the study of substitution patterns . This research can provide valuable insights into the properties of the compound and its derivatives, and can guide the design of new compounds with desired properties .

Future Directions

The future directions of “3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine” research could involve further exploration of its potential as a TRK inhibitor . Additionally, the development of new synthesis processes and the improvement of existing ones could also be a focus .

properties

IUPAC Name

3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRFTNZERDLUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine

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